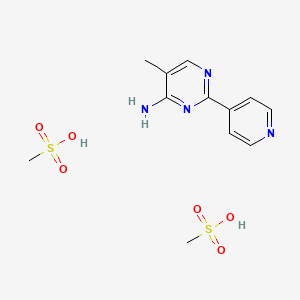
9R,10S-Epoxy-3Z,6Z-heneicosadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9R,10S-Epoxy-3Z,6Z-heneicosadiene is a chemical compound with the molecular formula C21H38O. It is characterized by the presence of an oxirane ring (epoxide) and two conjugated double bonds in its structure . This compound is known for its role as a pheromone component in certain insect species, particularly the female fall webworm moth (Hyphantria cunea) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9R,10S-Epoxy-3Z,6Z-heneicosadiene typically involves the use of Sharpless asymmetric epoxidation as a key step. The process starts with the preparation of (2S,3R)-2,3-epoxy-4-t-butyldimethylsilyl-oxy-1-butanol, which is then subjected to lipase-catalyzed asymmetric acetylation . This intermediate is further reacted to form the desired epoxide compound. The overall yield of this synthesis is relatively low, around 7% over ten steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and pest management. The synthesis methods used in laboratories are often adapted for small-scale production.
Chemical Reactions Analysis
Types of Reactions
9R,10S-Epoxy-3Z,6Z-heneicosadiene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
9R,10S-Epoxy-3Z,6Z-heneicosadiene has several applications in scientific research:
Chemistry: Used as a model compound for studying epoxide chemistry and reaction mechanisms.
Industry: Used in the development of pheromone-based pest control methods.
Mechanism of Action
The mechanism of action of 9R,10S-Epoxy-3Z,6Z-heneicosadiene involves its interaction with specific receptors in the target organism. In the case of the fall webworm moth, it acts as a sex pheromone, attracting male moths to the female. The molecular targets are olfactory receptors that detect the compound’s unique structure, triggering a behavioral response .
Comparison with Similar Compounds
Similar Compounds
9,10-Epoxy-1,3,6-henicosatriene: Another pheromone component of the fall webworm moth with a similar structure but additional double bonds.
9,10-Epoxy-3,6-eicosadiene: A related compound with a shorter carbon chain.
Uniqueness
9R,10S-Epoxy-3Z,6Z-heneicosadiene is unique due to its specific stereochemistry and the presence of both an epoxide ring and conjugated double bonds. This combination of features makes it particularly effective as a pheromone and a valuable compound for studying epoxide chemistry .
Properties
Molecular Formula |
C21H38O |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(2Z,5Z)-octa-2,5-dienyl]-3-undecyloxirane |
InChI |
InChI=1S/C21H38O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h6,8,14,16,20-21H,3-5,7,9-13,15,17-19H2,1-2H3/b8-6-,16-14-/t20-,21+/m0/s1 |
InChI Key |
HQCGSJRACGWHOF-AEULXZPHSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCC1C(O1)CC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
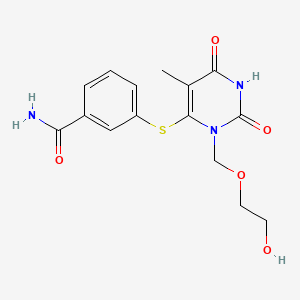
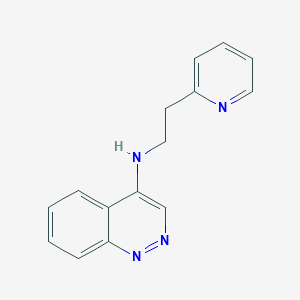
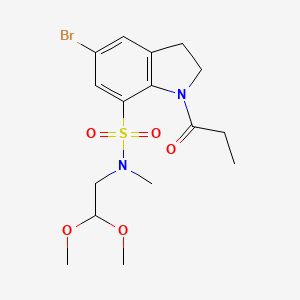
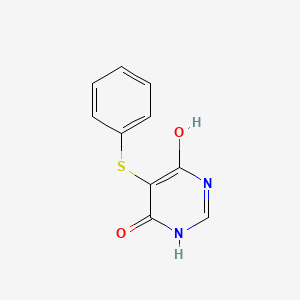
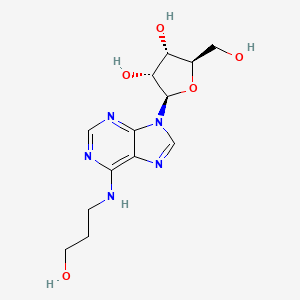
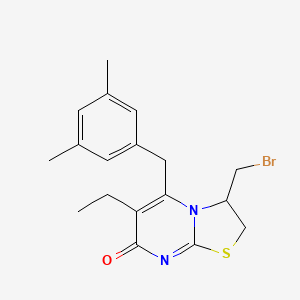
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
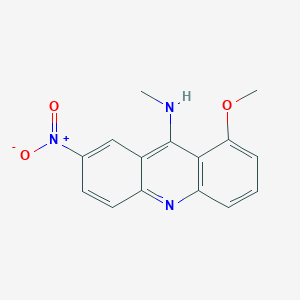
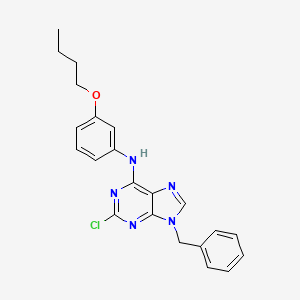

![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
